Technical Monograph: 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine
Technical Monograph: 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine
Content Type: Technical Reference Guide Subject: Chemical Properties, Synthesis, and Medicinal Chemistry Applications CAS Registry Number: 1355247-07-2[1][2]
Executive Summary
1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase pathways.[2] Characterized by a sterically congested 2,6-disubstituted benzyl ring, this compound offers unique conformational restrictions and metabolic stability profiles compared to its unsubstituted analogs.[2] This guide details its physicochemical properties, validated synthetic pathways, and reactivity profile, providing a roadmap for its utilization in drug discovery campaigns.
Chemical Identity & Structural Analysis[3][4][5]
The compound features a pyrrolidine ring linked via a methylene bridge to a phenyl ring substituted at the ortho positions with bromine and fluorine.
| Property | Details |
| IUPAC Name | 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine |
| Common Name | 1-(2-Bromo-6-fluorobenzyl)pyrrolidine |
| CAS Number | 1355247-07-2 |
| Molecular Formula | C₁₁H₁₃BrFN |
| Molecular Weight | 258.13 g/mol |
| SMILES | FC1=C(CN2CCCC2)C(Br)=CC=C1 |
| Key Structural Features | Ortho-Blocking: The 2-Br and 6-F substituents create significant steric hindrance around the benzylic carbon, reducing susceptibility to oxidative dealkylation.Basic Center: The pyrrolidine nitrogen (sp³) serves as a hydrogen bond acceptor and protonation site at physiological pH.[2][3] |
Physicochemical Profile
The following data aggregates experimental observations with high-confidence predicted values derived from fragment-based descriptors.
| Parameter | Value (Condition) | Significance |
| Physical State | Pale yellow to colorless oil | Standard state at RT.[2] |
| Boiling Point | 285°C ± 30°C (Predicted at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 1.4 ± 0.1 g/cm³ | Denser than water due to halogenation. |
| pKa (Conjugate Acid) | 8.9 ± 0.4 (Predicted) | Exists predominantly as a cation at physiological pH (7.4). |
| LogP | 3.2 ± 0.4 | Moderate lipophilicity; suitable for CNS penetration but may require formulation aid. |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in water | Requires organic co-solvents for biological assays. |
Synthetic Methodology
Core Synthesis: Nucleophilic Substitution
The most robust route to 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine is the N-alkylation of pyrrolidine with 2-bromo-6-fluorobenzyl bromide.[2] This SN2 pathway is preferred over reductive amination due to the poor availability of the corresponding 2,6-disubstituted benzaldehyde.[2]
Protocol:
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Reagents: 2-Bromo-6-fluorobenzyl bromide (1.0 eq), Pyrrolidine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[2]
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Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
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Conditions:
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Dissolve benzyl bromide in MeCN (0.2 M).
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Add K₂CO₃ followed by dropwise addition of pyrrolidine at 0°C to control exotherm.
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Warm to ambient temperature and stir for 4–6 hours.
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Note: The steric bulk of the 2,6-disubstitution slows the reaction rate compared to unsubstituted benzyl halides; mild heating (40°C) may be required for full conversion.
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Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Flash column chromatography (Hexanes/EtOAc) or acid-base extraction.[2]
Visualization of Synthetic Pathway
Figure 1: SN2 synthesis pathway via N-alkylation of pyrrolidine.
Reactivity & Functionalization[6][7][8]
The value of this compound lies in its bifunctionality : the stable tertiary amine and the reactive aryl bromide.
Aryl Bromide Functionalization (Cross-Coupling)
The bromine atom at the ortho position is a prime handle for Palladium-catalyzed cross-coupling reactions.[2] However, the adjacent fluorine atom and the benzylic amine create a challenging steric and electronic environment.
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl scaffolds.[2]
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Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. High-activity catalysts like XPhos Pd G3 are recommended due to steric hindrance from the 6-Fluoro group.[2]
-
-
Buchwald-Hartwig Amination: Substitution of the bromine with secondary amines.[2]
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Lithiation: Halogen-metal exchange with n-BuLi at -78°C allows the introduction of electrophiles (e.g., aldehydes, CO₂).[2] Caution: The benzylic amine can direct lithiation, but the bromine exchange is faster.
Reactivity Workflow
Figure 2: Divergent reactivity profile focusing on the aryl bromide handle and amine stabilization.[2]
Medicinal Chemistry Applications
Metabolic Stability (The "Ortho Effect")
In medicinal chemistry, the 2,6-disubstitution pattern is a strategic design element.
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Blockade of Benzylic Oxidation: Cytochrome P450 enzymes often target benzylic carbons. The steric bulk of the 2-Br and 6-F atoms restricts enzyme access to this site, significantly increasing the metabolic half-life (
) compared to the unsubstituted benzyl pyrrolidine.[2] -
Conformational Lock: The substituents force the pyrrolidine ring out of the phenyl plane, creating a distinct 3D vector that can improve selectivity for receptor binding pockets.
Therapeutic Areas[2][9]
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GPCR Ligands: Used as a privileged scaffold in the design of antagonists for dopamine (D2/D3) and serotonin (5-HT) receptors.
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Kinase Inhibitors: The aryl bromide serves as a precursor to the "hinge-binding" motif in various kinase inhibitor scaffolds.[2]
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302).[2] | Do not eat, drink, or smoke when using. |
| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles.[2] |
| Storage | Light sensitive. | Store in amber vials under inert atmosphere (N₂) at 2–8°C. |
Handling Protocol: The free base is an oil and may oxidize upon prolonged exposure to air. For long-term storage, conversion to the hydrochloride salt (using 1M HCl in ether) is recommended to produce a stable, crystalline solid.[2]
References
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Chemical Identity & Properties: PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidine (Analog Reference for Computed Properties). National Library of Medicine.
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Synthetic Methodology: General Nucleophilic Substitution Protocols for Benzyl Pyrrolidines. Organic Chemistry Portal.
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Supplier Data: ChemScene. Product Data Sheet: 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine (CAS 1355247-07-2).[1][2]
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Safety Data: Sigma-Aldrich. Safety Data Sheet for Benzyl Pyrrolidine Derivatives. [2]
